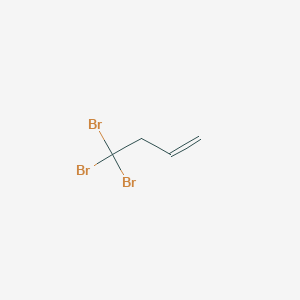

1-Butene, 4,4,4-tribromo-

Description

1-Butene, 4,4,4-tribromo- (hypothetical IUPAC name) is a halogenated derivative of 1-butene, where three bromine atoms are substituted at the terminal (4th) carbon. Halogenated alkenes like this are typically used as intermediates in organic synthesis, flame retardants, or pharmaceuticals due to their reactivity and stability .

Properties

CAS No. |

67003-21-8 |

|---|---|

Molecular Formula |

C4H5Br3 |

Molecular Weight |

292.79 g/mol |

IUPAC Name |

4,4,4-tribromobut-1-ene |

InChI |

InChI=1S/C4H5Br3/c1-2-3-4(5,6)7/h2H,1,3H2 |

InChI Key |

HGDJILUFENUKCD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butene, 4,4,4-tribromo- can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the tribromo derivative.

Industrial Production Methods: In an industrial setting, the production of 1-butene, 4,4,4-tribromo- involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Butene, 4,4,4-tribromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

Elimination Reactions: Often carried out using strong bases like potassium tert-butoxide (KOtBu) at elevated temperatures.

Addition Reactions: Can involve various nucleophiles under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.

Elimination Reactions: Products are primarily alkenes.

Addition Reactions: Products depend on the nucleophile used and can include a wide range of organic compounds.

Scientific Research Applications

1-Butene, 4,4,4-tribromo- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of flame retardants, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism of action of 1-Butene, 4,4,4-tribromo- involves its reactivity with various nucleophiles and bases. The presence of three bromine atoms makes it highly reactive, allowing it to participate in multiple chemical transformations. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Molecular Properties of 1-Butene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-Butene | C₄H₈ | 56.11 | None |

| 4-Bromo-1,1,2-trifluoro-1-butene | C₄H₄BrF₃ | 188.98 | 1 Br, 3 F (C4, C1, C2) |

| 4-Bromo-3-chloro-3,4,4-trifluoro-1-butene | C₄H₃BrClF₃ | 223.42 | 1 Br, 1 Cl, 3 F |

| 1-Butene, 4,4,4-tribromo- (hypothetical) | C₄H₅Br₃ | 293.00* | 3 Br (C4) |

*Calculated based on atomic masses.

Key Observations :

- Bromination increases molecular weight significantly, enhancing density and boiling points compared to non-halogenated 1-butene .

- Fluorine and chlorine substituents further alter electronic properties, influencing reactivity and polarity .

Reactivity and Chemical Behavior

Electronic Effects

- The HOMO (Highest Occupied Molecular Orbital) of non-halogenated 1-butene is localized on the C=C bond, making it reactive in hydrogenation and polymerization . Bromination at the terminal carbon withdraws electron density, reducing C=C bond reactivity but increasing susceptibility to nucleophilic attacks at the brominated site .

Thermal and Catalytic Reactivity

- Non-halogenated 1-butene exhibits lower activation energy (Ea) for auto-ignition compared to ethylene, with reactivity increasing at lower temperatures . Brominated derivatives are expected to be less flammable due to bromine's flame-retardant properties, though specific data is unavailable.

Table 2: Reactivity Trends in Halogenated Butenes

Table 3: Environmental Impact Comparison

Notes:

Market and Use Cases

- The 1-butene market is driven by demand for polyethylene and polypropylene . Brominated derivatives, though niche, find roles in specialty polymers (e.g., flame-retardant coatings) and pharmaceuticals .

Comparison with Structural Isomers

- Positional Isomers : 2-Bromo-1-butene would exhibit distinct reactivity due to the bromine's proximity to the double bond, favoring allylic reactions over terminal substitutions .

- Functional Group Isomers : Compared to isobutene (C₄H₈), 4,4,4-tribromo-1-butene has a linear structure, lower volatility, and higher density due to bromine's mass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.